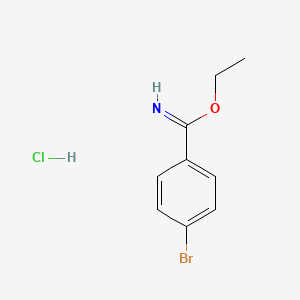
Ethyl 4-bromobenzimidate hydrochloride
Cat. No. B2632243
Key on ui cas rn:
55368-83-7
M. Wt: 264.55
InChI Key: SWJFEVFZCZJOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367706B2
Procedure details


Into a 3000 mL 3-necked flask was placed EtOH (2000 mL). To this was added sequentially Na (7.13 g, 310 mmol) and ethyl 4-bromobenzimidate hydrochloride (82 g, 310 mmol). The resulting solution was allowed to stir for two hours at room temperature, and filtered. The filtrate was evaporated to afford ethyl 4-bromobenzenecarboximidoate as a white solid.
[Compound]
Name
Na
Quantity
7.13 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:13]=[CH:12][C:6]([C:7](=[NH:11])[O:8][CH2:9][CH3:10])=[CH:5][CH:4]=1>CCO>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([C:7](=[NH:11])[O:8][CH2:9][CH3:10])=[CH:12][CH:13]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
Na
|
|
Quantity
|
7.13 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=CC=C(C(OCC)=N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for two hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 3000 mL 3-necked flask was placed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C(OCC)=N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
